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Cat. No.: B1574543 Get Quote

Technical Support Center: AMG-397
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and

frequently asked questions (FAQs) regarding the off-target effects and kinase screening of

AMG-397, a potent and selective oral inhibitor of Myeloid Cell Leukemia 1 (MCL-1).

I. Frequently Asked Questions (FAQs)
Q1: What is the primary known safety concern with AMG-397?

A1: The primary safety concern that led to the clinical hold of AMG-397 is cardiotoxicity.[1][2]

This has been a recurring issue for several MCL-1 inhibitors that have entered clinical trials.[2]

Q2: Is the cardiotoxicity of AMG-397 caused by off-target kinase effects?

A2: While AMG-397 has been evaluated for off-target interactions, the prevailing hypothesis is

that the observed cardiotoxicity is an on-target effect related to the inhibition of MCL-1 in

cardiomyocytes.[3][4] MCL-1 is known to play a crucial role in mitochondrial function and

survival of cardiomyocytes.[3][4] Inhibition of MCL-1 in these cells can disrupt mitochondrial

integrity, leading to cell death that is often necrotic rather than apoptotic.

Q3: Were any off-target interactions identified for AMG-397?
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A3: According to the clinical trial protocol for NCT03465540, AMG-397 was found to interact

with several off-target receptors in vitro. However, these interactions were not anticipated to be

clinically significant within the proposed therapeutic dose range. Specific details of these off-

target interactions and the receptors involved are not publicly available.

Q4: Was AMG-397 screened against a panel of kinases?

A4: As a standard part of preclinical development for kinase inhibitors, it is highly probable that

AMG-397 was screened against a kinase panel to assess its selectivity. However, the specific

results of such a kinome scan for AMG-397 are not publicly disclosed.

Q5: How can I assess the potential for cardiotoxicity of an MCL-1 inhibitor in my experiments?

A5: It is recommended to use a multi-pronged approach. In vitro, human induced pluripotent

stem cell-derived cardiomyocytes (hiPSC-CMs) are a valuable model to assess effects on

viability, contractility, and mitochondrial function. For in vivo studies, rodent models can provide

insights into systemic effects, and monitoring cardiac biomarkers such as troponin is crucial.

II. Troubleshooting Guide
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Problem Possible Cause Suggested Solution

Unexpected cell death in non-

cancerous cell lines

On-target MCL-1 inhibition in

cells dependent on MCL-1 for

survival.

Verify the MCL-1 dependency

of your cell line. Consider

using cell lines with known low

MCL-1 dependence as

negative controls.

Off-target effects.

Perform a broader screening of

your compound against a

panel of relevant kinases and

receptors to identify potential

off-target liabilities.

Inconsistent results in

cardiomyocyte viability assays

Poor compound solubility or

stability in media.

Prepare fresh stock solutions

of AMG-397 and ensure

complete dissolution before

adding to the culture media.

Insufficient treatment duration

to observe effects.

Extend the treatment duration

(e.g., 48-72 hours) as

cardiotoxic effects may be

delayed.

Edge effects in multi-well

plates.

Avoid using the outer wells of

the plate for experimental

samples. Fill them with sterile

phosphate-buffered saline

(PBS) or media to maintain

humidity.

Difficulty distinguishing

between apoptosis and

necrosis in cardiomyocytes

MCL-1 inhibitor-induced

cardiotoxicity often manifests

as necrosis.

Use a combination of assays.

For example, Annexin

V/Propidium Iodide (PI)

staining can help differentiate

between early apoptosis

(Annexin V positive, PI

negative) and late

apoptosis/necrosis (Annexin V

and PI positive).
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III. Data Presentation
While specific quantitative data for AMG-397's off-target kinase profile is not publicly available,

a typical kinase screening dataset would be presented as follows:

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical MCL-1 Inhibitor

Kinase Target IC₅₀ (nM) % Inhibition @ 1 µM

MCL-1 (On-Target) 0.5 99%

Kinase A >10,000 <10%

Kinase B 5,200 25%

Kinase C >10,000 <5%

... ... ...

Kinase X 8,500 15%

This table is a template. Actual data for AMG-397 is not publicly available.

IV. Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiolabeled ATP
Method)
This protocol provides a general method for assessing the inhibitory activity of a compound

against a specific kinase.

Objective: To determine the concentration of the test compound (e.g., AMG-397) required to

inhibit 50% of the kinase activity (IC₅₀).

Materials:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Adenosine triphosphate (ATP), non-radiolabeled

[γ-³²P]ATP

Test compound stock solution (in DMSO)

Phosphoric acid (85%)

P81 phosphocellulose paper

Scintillation vials and scintillation fluid

Scintillation counter

Procedure:

Prepare serial dilutions of the test compound in kinase reaction buffer.

In a microcentrifuge tube, combine the kinase, substrate, and diluted test compound.

Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The

final ATP concentration should be at or near the Km for the specific kinase.

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear

range.

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-

³²P]ATP.

Dry the P81 paper and place it in a scintillation vial with scintillation fluid.

Quantify the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of kinase inhibition for each compound concentration relative to a

DMSO control.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cardiomyocyte Contractility Assay
This protocol outlines a general method for assessing the effect of a compound on the

contractility of cardiomyocytes in vitro.

Objective: To evaluate the impact of the test compound on the beating rate and amplitude of

cultured cardiomyocytes.

Materials:

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

Cardiomyocyte culture medium

Multi-well plates suitable for microscopy

Test compound stock solution (in DMSO)

High-speed video microscopy system

Image analysis software capable of motion tracking

Procedure:

Plate hiPSC-CMs on multi-well plates and culture until a spontaneously contracting

monolayer is formed.

Acquire baseline video recordings of cardiomyocyte contractility before adding the test

compound.

Add the test compound at various concentrations to the culture medium. Include a vehicle

control (DMSO).
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Incubate the cells with the compound for the desired duration (e.g., acute exposure for

minutes to hours, or chronic exposure for days).

Following incubation, acquire video recordings of cardiomyocyte contractility at each

concentration.

Use image analysis software to quantify contractility parameters such as beat rate, amplitude

of contraction, and contraction/relaxation kinetics.

Compare the contractility parameters of compound-treated cells to the baseline and vehicle

control to determine the effect of the compound.

V. Visualizations
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Caption: AMG-397 Mechanism of Action in Apoptosis.
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Kinase Screening Workflow
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Caption: General Workflow for Kinase Inhibitor Screening.
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On-Target Cardiotoxicity Hypothesis
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Caption: Hypothesized On-Target Cardiotoxicity of AMG-397.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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